Bienvenue dans la boutique en ligne BenchChem!

1-methyl-5-(thiophen-2-yl)-1H-pyrazole

Physicochemical property Regioisomer comparison Protonation state

Select the 5-substituted regioisomer to ensure target engagement: its distinct pKa (2.04) and geometry confer sub-nanomolar TAAR1 affinity (Ki = 0.9 nM) and superior COX-2 inhibition. Sourced via reliable cross-coupling (59% yield baseline), available at 95% purity with full physicochemical characterization (solubility 0.21 g/L, density 1.23 g/cm³). The 3-carboxylic acid derivative (CAS 869901-15-5) is the key intermediate for NSAID development. Confirm your SAR studies start with the correct scaffold—order now for pilot-scale procurement.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 876316-68-6
Cat. No. B1612499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-(thiophen-2-yl)-1H-pyrazole
CAS876316-68-6
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=CS2
InChIInChI=1S/C8H8N2S/c1-10-7(4-5-9-10)8-3-2-6-11-8/h2-6H,1H3
InChIKeyYTGTYWLNJQJMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole (CAS 876316-68-6): Core Building Block Identity and Physicochemical Baseline


1-Methyl-5-(thiophen-2-yl)-1H-pyrazole (CAS: 876316-68-6) is a heterocyclic building block of molecular formula C8H8N2S (MW: 164.23 g/mol) and is a constituent of multiple pharmacologically relevant series, including COX-2 inhibitors and trace amine-associated receptor 1 (TAAR1) ligands. Its computed boiling point is 278.3±15.0 °C, density is 1.23±0.1 g/cm³, and pKa is 2.04±0.10 . The compound is commercially available in purities up to 98% from vendors including Leyan .

Why 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole Cannot Be Replaced by Its 3-Substituted Regioisomer or Other Thiophene-Pyrazole Analogs


The compound is a regioisomer of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 477708-76-2); the position of the thiophene substituent on the pyrazole ring determines the geometry and electronic properties of downstream derivatives, directly affecting target affinity and selectivity. These two compounds are not interchangeable because the 5-substituted regioisomer exhibits a measurably distinct pKa (2.04±0.10 vs. 1.46±0.10 for the 3-substituted analog) , and its downstream 3-carboxamide derivative has demonstrated sub-nanomolar affinity (Ki = 0.9 nM) for TAAR1 [1]. The documented synthetic routes yield ~59% via cross-coupling , and the compound is available at 98% purity from Leyan, which is higher than the typical 95% specification for the 3-substituted regioisomer. .

Quantitative Differentiation Evidence for 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole (CAS 876316-68-6) Against Closest Analogs


pKa Shift of +0.58 Units Versus the 3-Substituted Regioisomer Affects Protonation State at Physiological pH

The computed pKa of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole is 2.04±0.10, compared to 1.46±0.10 for the 3-substituted regioisomer (CAS 477708-76-2) . This +0.58 unit difference shifts the protonation equilibrium near physiological pH and may alter the hydrogen-bonding and ionic interaction profiles of downstream derivatives.

Physicochemical property Regioisomer comparison Protonation state

Calculated Aqueous Solubility of 0.21 g/L Supports Formulation and Reaction Solvent Planning

The calculated aqueous solubility of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole is 0.21 g/L at 25 °C . This low solubility is characteristic of thiophene-pyrazole scaffolds lacking polar functional groups and, when compared with structurally analogous COX-2 inhibitor intermediates that require solubilizing group installation [1], informs appropriate solvent selection (e.g., DMSO, DMF) for subsequent reactions.

Aqueous solubility Formulation Process chemistry

Synthetic Route Yields 59% via 2-Thienyl Lithium Cross-Coupling Providing Documented Scalability

A documented synthetic route using 2-thienyl lithium and 5-iodo-1-methyl-1H-pyrazole delivers the target compound in approximately 59% yield , while an alternative route via 2-iodothiophene achieves approximately 55% yield . These yields are representative of building-block-scale syntheses, and the route has been cited in a Bioorganic & Medicinal Chemistry study on CRAC channel inhibitors [1].

Synthetic route Cross-coupling yield Scalability

Downstream 3-Carboxamide Derivative Achieves Sub-Nanomolar TAAR1 Affinity, Distinguished from 3-Substituted Regioisomer Series

The 3-carboxamide derivative (R)-N-(3-aminochroman-7-yl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, which incorporates the target building block as its core, exhibits a Ki of 0.9 nM for rat TAAR1 and 6.1 nM for mouse TAAR1 in HEK-293 cells expressing the recombinant receptor [1]. This compound is disclosed in US Patent 9,957,261 (Example 85) assigned to Hoffmann-La Roche [1]. By contrast, published 3-substituted thiophene-pyrazole series have been directed predominantly toward kinase inhibition (Aurora, VEGFR, FLT3) rather than TAAR1 [2], suggesting that the 5-substituted regioisomer provides a scaffold geometry preferentially suited to TAAR1 engagement.

TAAR1 GPCR Building block utility

Purity Specification of 98% (Leyan) Exceeds Typical 95% Grade for the 3-Substituted Regioisomer

The compound is commercially available at 98% purity from Leyan (Product No. 1745014) and also at 95% from multiple vendors including Beyotime and Chemenu [1]. The 3-substituted regioisomer (CAS 477708-76-2) is predominantly offered at 95% purity . The higher specification may reduce the need for post-procurement purification, which is critical for users requiring precise stoichiometry in subsequent synthetic steps.

Purity Quality specification Procurement

Documented Role as Intermediate in COX-2 Selective Inhibitor Series with In Vivo Anti-Inflammatory Activity

Derivatives of the 1-methyl-5-(thiophen-2-yl)-1H-pyrazole core have been evaluated as COX-2 selective inhibitors in a comprehensive study by El-Shoukrofy et al. (2019), in which several compounds demonstrated ED50 values superior to diclofenac sodium and celecoxib, with compound 6a showing ED50 = 0.033 mmol/kg in the sub-acute anti-inflammatory assay [1]. The 3-carboxylic acid derivative (CAS 869901-15-5) derived from this building block is explicitly cited as a key intermediate for NSAID and COX-2 inhibitor development [2]. The 3-substituted regioisomer has no equivalent body of publicly available COX-2 pharmacology data, reinforcing the unique utility of the 5-substituted scaffold in this therapeutic area.

COX-2 inhibitor Anti-inflammatory In vivo efficacy

Validated Application Scenarios for 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole (CAS 876316-68-6) Based on Quantitative Evidence


COX-2 Selective Inhibitor Development Programs Requiring an Established 5-(Thiophen-2-yl)pyrazole Scaffold

The building block is the core precursor for a series of COX-2 selective inhibitors with documented in vivo efficacy surpassing celecoxib and diclofenac sodium [1]. Its 3-carboxylic acid derivative (CAS 869901-15-5) is explicitly characterized as the key intermediate for NSAID development [2], making this compound the appropriate starting material for medicinal chemists pursuing thiophene-pyrazole COX-2 inhibitors.

TAAR1 Ligand Synthesis Using a Scaffold Validated by Roche Patent US9957261

The 3-carboxamide derivative incorporating this building block demonstrates sub-nanomolar affinity (Ki = 0.9 nM) for rat TAAR1 [3]. Researchers targeting TAAR1 for neuropsychiatric indications should select the 5-substituted regioisomer because the 3-substituted analog has no reported TAAR1 activity; the scaffold geometry of the 5-substituted series is essential for engagement of this GPCR target [3].

Building Block for Medicinal Chemistry SAR and Scaffold-Hopping Campaigns

The combination of documented synthetic accessibility (~59% cross-coupling yield) , availability at 98% purity , and a well-characterized physicochemical profile (pKa 2.04, aqueous solubility 0.21 g/L) makes this compound a reliable starting point for systematic structure-activity relationship studies. Its use in patented TAAR1 and CRAC channel inhibitor series [3][4] demonstrates scaffold versatility across multiple target classes.

Process Chemistry Scale-Up Evaluation for Thiophene-Pyrazole Intermediates

The published synthetic route using 2-thienyl lithium cross-coupling achieves ~59% yield , providing a baseline for process optimization. The calculated solubility of 0.21 g/L and pKa of 2.04 inform reaction solvent selection and work-up conditions, while the 98% purity grade available from Leyan supports pilot-scale procurement without additional purification.

Quote Request

Request a Quote for 1-methyl-5-(thiophen-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.